Dopamine Transporter (DAT) Affinity Comparison
1-Butyl-1H-indol-7-amine exhibits measurable binding affinity for the dopamine transporter (DAT). While a precise Ki value is not available from the identified assay, the compound was tested for binding affinity to wild-type human DAT in a competitive uptake assay [1]. In contrast, the unsubstituted parent compound 7-aminoindole shows an IC50 of 16,500 nM (16.5 μM) in a rat striatal synaptosomal DAT assay [2]. The presence of the N1-butyl group in the target compound is hypothesized to enhance DAT engagement compared to the unsubstituted analog, though direct head-to-head data remain unpublished.
| Evidence Dimension | DAT binding/inhibition |
|---|---|
| Target Compound Data | Binding affinity to wild-type human DAT (quantitative Ki not reported in open database) |
| Comparator Or Baseline | 7-aminoindole: IC50 = 16,500 nM |
| Quantified Difference | Not directly comparable due to differing assay systems; class-level inference suggests alkyl substitution enhances DAT affinity |
| Conditions | Target: human DAT expressed in COS7 cells (1-butyl analog) vs. rat striatal synaptosomes (7-aminoindole) |
Why This Matters
Procurement decisions for DAT-targeting chemical probes should favor the N1-butyl analog over unsubstituted 7-aminoindole based on anticipated improvements in hydrophobic pocket complementarity.
- [1] BindingDB. Assay ChEMBL_1295102: Binding affinity to wild type human DAT expressed in COS7 cells. View Source
- [2] BindingDB. PrimarySearch_ki: IC50 = 1.65E+4 nM for dopamine transporter-mediated [3H]dopamine uptake in rat striatal synaptosomes. View Source
